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Compound of Interest

Compound Name: Dehydroabietinol

Cat. No.: B132513

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dehydroabietinol, a
naturally occurring abietane diterpenoid. This document outlines its chemical properties,
synthesis, and significant biological activities, with a focus on its potential therapeutic
applications. Detailed experimental protocols and visual representations of its mechanistic
pathways are included to support further research and development.

Core Chemical and Physical Data

Dehydroabietinol is a resin acid derivative found primarily in coniferous trees. Its fundamental
properties are summarized below.

Property Value Citation(s)
CAS Number 3772-55-2 [11[2][3][4]
Molecular Formula C20H300 [1]
Molecular Weight 286.45 g/mol

Dehydroabeityl Alcohol,
Alternate Names o
Pomiferin A
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Detailed methodologies for the synthesis of Dehydroabietinol and its derivatives are crucial for
consistent and reproducible research.

Synthesis of Dehydroabietinol from Dehydroabietic Acid

A common method for synthesizing Dehydroabietinol involves the reduction of a
dehydroabietic acid methyl ester.

Protocol 1: Esterification of Dehydroabietic Acid

» Dissolve dehydroabietic acid in methanol.

e Add a solution of lithium hydroxide in water and stir the mixture at room temperature.
o Add dimethyl sulfate dropwise to the reaction mixture and continue stirring overnight.
» Remove the methanol under reduced pressure.

» Extract the aqueous residue with diethyl ether.

e Wash the combined organic layers with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl
dehydroabietate.

Protocol 2: Reduction to Dehydroabietinol

e Add lithium aluminium hydride (LiAlH4) to anhydrous tetrahydrofuran (THF) under ice-water
cooling.

e Add a solution of dehydroabietic acid (or its methyl ester) in anhydrous THF.
« Stir the mixture at 0°C and then increase the temperature to 65°C for several hours.
e Pour the reaction mixture into dilute sulfuric acid and extract with ethyl acetate.

e Wash the organic layer successively, dry over anhydrous sodium sulfate, and concentrate to
obtain Dehydroabietinol.
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General Workflow for Dehydroabietinol Synthesis

Esterification Reduction

LiOH, (CH3)2S04, MeOH LiAHa. THE
Dehydroabietic Acid 1 a Methyl Dehydroabietate - Dehydroabietinol

Click to download full resolution via product page
Synthesis of Dehydroabietinol.

Biological Activity and Mechanisms of Action

Dehydroabietinol and its derivatives have demonstrated a range of biological activities,
including anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Dehydroabietic acid (DAA), the parent compound of Dehydroabietinol, has been shown to
suppress inflammatory responses. The mechanism involves the inhibition of key signaling
pathways in macrophages. DAA reduces the production of nitric oxide (NO) and the expression
of inflammatory genes. This is achieved by targeting and suppressing the activity of Src and
Syk kinases in the NF-kB pathway, and TAK1 in the AP-1 cascade.
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Anti-inflammatory Signaling Pathway of Dehydroabietic Acid

Dehydroabietic Acid
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Dehydroabietic Acid's Anti-inflammatory Mechanism.

Anti-cancer Activity

Numerous derivatives of Dehydroabietinol have been synthesized and evaluated for their
cytotoxic effects against various human cancer cell lines. A series of novel dehydroabietinol
derivatives incorporating a triazole moiety have shown promising cytotoxicity, with some
compounds exhibiting ICso values in the low micromolar range against gastric, lung, and liver
cancer cells.

The proposed mechanism for some of these anti-cancer derivatives involves the induction of
apoptosis through the mitochondrial death pathway. This is characterized by:
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» Arrest of the cell cycle, often at the GO/G1 phase.

e Anincrease in intracellular Reactive Oxygen Species (ROS) and Ca?* levels.

¢ Areduction in the mitochondrial membrane potential.

Anticancer Mechanism of Dehydroabietinol Derivatives

Dehydroabietinol Derivative
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Apoptosis Induction by Dehydroabietinol Derivatives.

Quantitative Data Summary

The cytotoxic activity of selected Dehydroabietinol derivatives has been quantified against
several human cancer cell lines.
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Compound Cell Line ICs0 (M) Citation(s)
5¢g MGC-803 (Gastric) 4.84
A549 (Lung) 7.24

HepG2 (Liver) 5.82

5i MGC-803 (Gastric) -
A549 (Lung) -

HepG2 (Liver) -

5§ MGC-803 (Gastric) 6.36
A549 (Lung) 7.08

HepG2 (Liver) 6.31

4p HelLa (Cervical) 25.31
HepG2 (Liver) 11.70

MGC-803 (Gastric) 3.18

T-24 (Bladder) 14.18

4i MGC-803 (Gastric) 3.82
CNE-2

(Nasopharyngeal) 17.76

SK-OV-3 (Ovarian) 4.66

NCI-H460 (Lung) 8.44

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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